molecular formula C13H11NO3 B14702584 Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- CAS No. 20978-57-8

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Cat. No.: B14702584
CAS No.: 20978-57-8
M. Wt: 229.23 g/mol
InChI Key: UGFGDRANRAQQKT-UHFFFAOYSA-N
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Description

Contextual Significance within the Benzamide (B126) Class of Compounds

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with benzamide derivatives exhibiting a vast array of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. nih.gov The parent compound, benzamide, is the simplest amide derivative of benzoic acid. wikipedia.org

The significance of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- arises from its classification as a salicylanilide (B1680751), which is the amide of salicylic (B10762653) acid and aniline (B41778). wikipedia.org The defining features of this particular compound are the two hydroxyl (-OH) groups. One is on the salicylic acid portion (the benzoyl group), and the other is on the aniline portion (the N-phenyl group). This specific arrangement, particularly the ortho-hydroxy substitution on both aromatic rings, allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation, physicochemical properties, and biological activity.

Salicylanilides as a group are recognized for their broad spectrum of biological effects. nih.govnih.gov The presence and position of substituents on the aromatic rings are crucial in determining their specific activities. For instance, halogenation of the salicylanilide scaffold has led to the development of potent anthelmintic and antimicrobial agents. wikipedia.orgnih.gov Therefore, the di-hydroxylated nature of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- positions it as a subject of interest for investigating structure-activity relationships within this pharmacologically significant class.

Historical Perspective of Salicylanilide and Related Hydroxybenzamide Research

The scientific journey of salicylanilides began in the 1940s when their medicinal applications were first noted. nih.gov Over the subsequent decades, research expanded significantly, leading to the discovery and application of various derivatives. A pivotal development was the introduction of halogenated salicylanilides, such as niclosamide (B1684120) and oxyclozanide, which became important anthelmintic drugs in both human and veterinary medicine. wikipedia.orgnih.gov

Beyond their use against parasitic worms, researchers have extensively investigated salicylanilides for other biological activities. These studies have revealed significant antibacterial, antimycobacterial, and antifungal properties associated with this chemical scaffold. nih.gov

In the last two decades, a major shift in salicylanilide research has been the exploration of their potential as anticancer agents. nih.govresearchgate.net This has been largely driven by the drug repurposing strategy, where existing drugs are investigated for new therapeutic uses. nih.gov Niclosamide, in particular, has been a prominent example, with numerous studies demonstrating its potential to interfere with various cancer-related signaling pathways. nih.govnih.gov The proposed mechanisms for the anticancer effects of salicylanilides are diverse, including the uncoupling of mitochondrial oxidative phosphorylation and the inhibition of key protein kinases. nih.govresearchgate.net

Table 2: Key Research Milestones in Salicylanilide and Hydroxybenzamide Research

Time PeriodKey Research Focus / Milestone
1940s Initial discovery of medicinal applications of salicylanilides. nih.gov
Post-1940s Development of halogenated derivatives (e.g., niclosamide) as effective anthelmintics. wikipedia.orgnih.gov
Mid-20th Century Investigation into broad-spectrum antibacterial and antifungal activities. nih.gov
Late 20th/Early 21st Century Exploration of anti-inflammatory actions. nih.gov
2000s - Present Intensive research into anticancer properties, driven by drug repurposing of anthelmintics like niclosamide. nih.govnih.gov
Recent Years Studies on the inhibition of specific cellular targets, including protein kinases and various signaling pathways (e.g., Wnt/β-catenin, mTOR, STAT3). nih.govnih.gov

Overview of Research Trajectories for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-

Research specifically focusing on Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its close analogs has followed several key trajectories, primarily centered on synthesis and the evaluation of biological activity.

One significant area of investigation has been the synthesis of various derivatives to explore structure-activity relationships. researchgate.net Researchers have created series of halogenated 2-hydroxy-N-phenylbenzamides and their esters to study how different substitution patterns affect their biological profiles. researchgate.net Microwave-assisted synthesis has been employed as an efficient and eco-friendly method for producing these derivatives. mdpi.com

A major research focus has been the evaluation of these compounds as enzyme inhibitors. For example, various 2-hydroxy-N-phenylbenzamides have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are relevant targets in the research of neurodegenerative conditions like Alzheimer's disease. researchgate.net

Furthermore, the antimicrobial potential of this class of compounds remains an active area of research. Studies have demonstrated that salicylanilide derivatives can exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.comresearchgate.net The research often involves determining the minimum inhibitory concentration (MIC) to quantify the antibacterial efficacy of newly synthesized compounds. mdpi.comresearchgate.net More recent studies have also begun to explore the anticancer effects of novel salicylanilide derivatives on specific cancer cell lines, such as human glioblastoma. acs.org

Table 3: Investigated Biological Activities of Salicylanilides and Related Hydroxybenzamides

Biological ActivityDescription
Anthelmintic Effective against parasitic worms, particularly halogenated derivatives. wikipedia.orgnih.gov
Antimicrobial Broad-spectrum activity including antibacterial, antifungal, and antimycobacterial effects. nih.gov Often more effective against Gram-positive than Gram-negative bacteria. mdpi.com
Anticancer A major modern research focus, with mechanisms including mitochondrial uncoupling and inhibition of signaling pathways (Wnt/β-catenin, mTOR, STAT3, etc.). nih.govnih.gov
Enzyme Inhibition Investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. researchgate.net
Anti-inflammatory Early evidence suggests potential anti-inflammatory action. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20978-57-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-hydroxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17)

InChI Key

UGFGDRANRAQQKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O

Origin of Product

United States

Synthesis Methodologies and Strategies

Established Synthetic Routes for Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)- and its Analogues

The most straightforward conceptual approach to the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- involves the direct condensation of salicylic (B10762653) acid and 2-aminophenol (B121084). This method, in theory, forms the amide bond in a single step by eliminating a molecule of water. However, the direct thermal condensation of carboxylic acids and amines typically requires high temperatures, often in the range of 180-200°C, which can lead to side reactions and decomposition of the starting materials or products.

To facilitate this reaction under milder conditions, condensing agents or catalysts are often employed. Boric acid has been utilized as a catalyst in the synthesis of salicylamide (B354443) from salicylic acid and carbamide, where the melt is heated to 180°C for 2 hours. sciencemadness.org While this demonstrates the principle of catalyzed condensation for a related compound, the direct application to 2-aminophenol would need to be optimized. The presence of the phenolic hydroxyl groups in both reactants can also lead to undesired side reactions, such as esterification, or polymerization, particularly under harsh conditions. ccspublishing.org.cn

Challenges in direct condensation include the relatively low reactivity of the amine and the potential for side reactions. The development of more efficient and selective methods for direct amidation remains an active area of research.

Due to the challenges associated with direct condensation, multi-step synthetic routes are commonly employed for the preparation of 2-hydroxy-N-(2-hydroxyphenyl)benzamide and its analogues. These methods offer greater control over the reaction and can lead to higher yields and purity of the final product. A common strategy involves the use of protecting groups to prevent unwanted side reactions of the reactive hydroxyl groups.

One plausible multi-step approach involves the following general steps:

Protection of the hydroxyl group of salicylic acid: The phenolic hydroxyl group of salicylic acid is first protected, for example, as an ether or an ester. This prevents its interference in the subsequent amidation step.

Activation of the carboxylic acid: The carboxylic acid group of the protected salicylic acid is then activated to facilitate amide bond formation. This can be achieved by converting it to a more reactive species such as an acyl chloride or by using coupling agents. For instance, 2,4,5-Trimethoxybenzoic acid has been converted to its corresponding acyl chloride using thionyl chloride and a catalytic amount of N,N-dimethylformamide. google.com

Amidation: The activated salicylic acid derivative is then reacted with 2-aminophenol to form the amide bond.

Deprotection: Finally, the protecting group on the phenolic hydroxyl group is removed to yield the desired Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. google.com

An alternative multi-step route could involve the initial synthesis of salicylamide from salicylic acid, followed by a reaction to introduce the 2-hydroxyphenyl group. For example, a Hofmann rearrangement of salicylamide can be performed to create an intermediate that is then further reacted. sciencemadness.org While this specific example leads to 2-aminophenol, it illustrates the principle of modifying a pre-formed salicylamide structure. These multi-step processes, while often longer, provide a more reliable and versatile approach to synthesizing complex salicylanilides. syrris.jp

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various salicylamide derivatives. researchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. mdpi.com

In the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, a related class of compounds, microwave irradiation has been employed with power ranging from 160 to 320 Watts for 2 to 8 minutes, resulting in yields of 68-81%. fip.orgfip.org For instance, the reaction of methyl salicylate (B1505791) with hydrazine (B178648) hydrate (B1144303) was carried out under microwave irradiation at 160 W for 8 minutes. fip.org This approach is considered a green chemistry method due to the reduced use of toxic solvents and energy savings. fip.org

The following interactive table summarizes typical conditions and outcomes for microwave-assisted synthesis of related compounds, which could be adapted for the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

CompoundMicrowave Power (W)Reaction Time (min)Yield (%)Reference
N'-Benzylidene-2-hydroxybenzohydrazide160-3202-868-81 fip.org
N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide160-3202-868-81 fip.org
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide160-3202-868-81 fip.org

The efficiency and "green" aspects of microwave-assisted synthesis make it a highly attractive method for the preparation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its analogues.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity under mild conditions. For the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, both metal-based catalysts and Lewis acidic ionic liquids have shown significant potential.

Metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, are powerful tools for the formation of carbon-nitrogen bonds, which are central to the structure of N-aryl amides. nih.govsemanticscholar.orgorganic-chemistry.org These methods can be applied to the synthesis of salicylanilides by coupling a salicylic acid derivative with an aniline (B41778) derivative.

Palladium-Catalyzed N-Arylation: Palladium catalysts are widely used for the formation of C-N bonds. rsc.org The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with amines. In the context of synthesizing the target molecule, this could involve the reaction of a protected 2-bromobenzoic acid derivative with 2-aminophenol in the presence of a palladium catalyst and a suitable ligand. The selective N1-arylation of unsymmetric imidazoles with aryl halides and triflates has been achieved with high generality using palladium catalysis. mit.edu This demonstrates the potential for high regioselectivity in palladium-catalyzed N-arylation reactions. rsc.org

Copper-Catalyzed N-Arylation (Ullmann and Goldberg Reactions): Copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a classic method for forming the N-aryl amide bond. nih.gov Modern advancements have led to the development of milder reaction conditions through the use of various ligands. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been found to be an efficient ligand for the copper-catalyzed N-arylation of amides with aryl halides, affording good to high yields under mild conditions. nih.gov A general procedure involves reacting an aryl iodide with an amide in the presence of a copper(I) iodide catalyst, a ligand, and a base such as potassium phosphate (B84403) in a solvent like DMSO at elevated temperatures. nih.gov

The following table provides a general overview of conditions for copper-catalyzed N-arylation of amides.

CatalystLigandBaseSolventTemperature (°C)Reference
CuI(S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMSO110 nih.gov
CuBrNone specifiedK₂CO₃DMSO100 organic-chemistry.org

These metal-catalyzed methods offer a versatile and efficient route to a wide range of N-aryl amides, including Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Lewis acidic ionic liquids are a class of catalysts that have gained attention as environmentally friendly alternatives to traditional Lewis acids. ias.ac.inswadzba-kwasny-lab.org These ionic liquids can be synthesized to have tunable acidity and can often be recycled and reused. ias.ac.in Choline (B1196258) chloride-based ionic liquids, such as a mixture of choline chloride and zinc chloride, have been shown to be effective Lewis acid catalysts in various organic transformations. ias.ac.in

While the direct application of Lewis acidic ionic liquids to the synthesis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not extensively documented, their catalytic activity in related reactions, such as esterification, suggests their potential utility. nih.gov For example, tropine-based functionalized acidic ionic liquids have been successfully used as catalysts for the synthesis of aspirin (B1665792) (acetylsalicylic acid), an esterification reaction involving a salicylic acid derivative. nih.gov The mechanism of catalysis by Lewis acidic ionic liquids in amidation would likely involve the activation of the carboxylic acid group by the Lewis acidic center, facilitating nucleophilic attack by the amine.

The advantages of using Lewis acidic ionic liquids include their potential for recyclability, non-corrosive nature, and ease of handling, aligning with the principles of green chemistry. ias.ac.in Further research into the application of these catalysts for the direct amidation of salicylic acid with 2-aminophenol could lead to more sustainable synthetic routes for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Formation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- as By-product or Intermediate

The chemical compound Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, often referred to as 2-hydroxy-N-(2-hydroxybenzoyl)benzamide or bis-salicylamide, is a notable impurity in certain industrial synthetic routes. Its formation is a critical aspect to monitor and control, especially in the production of active pharmaceutical ingredients (APIs).

Occurrence as an Uncyclized Impurity in Related Synthetic Pathways (e.g., Deferasirox Synthesis)

A primary example of the unintended formation of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is during the synthesis of Deferasirox, a well-known iron-chelating agent. Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)- rdd.edu.iqacs.orgnanobioletters.comtriazol-1-yl]benzoic acid, is synthesized through a multi-step process. One key step involves the condensation of salicyloyl chloride with salicylamide to produce an intermediate, 2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one. google.comgoogleapis.com

During this condensation reaction, particularly under high temperatures (e.g., 170°C), the formation of the uncyclized derivative, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, occurs as a significant by-product. google.com This compound represents the direct acylation product of salicylamide by salicyloyl chloride without the subsequent intramolecular cyclization (dehydration) that forms the desired oxazinone ring. The presence of this impurity is problematic as it is difficult to remove from the desired product, necessitating robust purification processes to meet the stringent quality parameters for the final API. google.com

Processes have been developed to minimize the formation of this uncyclized impurity to less than 1% by using phase transfer catalysts and controlling reaction temperatures. google.comgoogleapis.com The synthesis and characterization of this impurity are crucial for quality control in Deferasirox manufacturing. researchgate.net

Table 1: Impurity Formation in Deferasirox Synthesis

Desired Intermediate Impurity Precursors Reaction Condition Concern
2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (bis-salicylamide) Salicyloyl chloride and Salicylamide High temperatures (e.g., 170°C)

This table summarizes the context in which Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- arises as a key uncyclized impurity.

Analogues and Derivatives: Synthetic Modifications and Diversification

The core structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- serves as a scaffold for the synthesis of a wide array of analogues and derivatives. These modifications are aimed at exploring structure-activity relationships and developing new compounds with specific chemical and biological properties.

Incorporation of Halogenated and Substituted Phenyl Moieties

The synthesis of analogues bearing halogenated and other substituted phenyl groups is a common strategy to modulate the properties of the parent compound. These derivatives are typically prepared by reacting a substituted salicylamide or a substituted salicyloyl chloride. For instance, N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide have been synthesized and used as precursors for further derivatization. researchgate.net

The general synthesis of N-substituted benzamides often involves the reaction of an appropriate amine with a benzoyl chloride in a suitable solvent like dichloromethane. nanobioletters.com This straightforward method allows for the introduction of a wide variety of substituents onto either of the phenyl rings, including halogens, nitro groups, and alkyl groups, thereby creating a library of structurally diverse compounds. nanobioletters.comnih.gov

Table 2: Examples of Synthesized N-Substituted Benzamide Derivatives

Compound Name Starting Materials Yield Melting Point (°C)
N-(4-chlorophenyl)benzamide Benzoyl chloride, 4-chloroaniline 75% 184-187
N-p-tolylbenzamide Benzoyl chloride, p-toluidine 80% 156-157
4-hydroxy-N-phenylbenzamide 4-hydroxybenzoyl chloride, aniline 74% 260-265

Data sourced from a study on N-benzamide derivatives. nanobioletters.com This table illustrates the general approach to synthesizing substituted analogues.

Synthesis of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives represent another important class of compounds synthesized from the benzamide scaffold. The synthesis of hydrazides is most commonly achieved through the hydrazinolysis of a corresponding ester. rdd.edu.iq For example, an ethyl ester of a salicylic acid derivative can be refluxed with hydrazine hydrate in a solvent like ethanol (B145695) to yield the desired hydrazide. rdd.edu.iqmdpi.com

Once the hydrazide is formed, it serves as a versatile intermediate for the synthesis of hydrazones. This is typically accomplished via an acid-catalyzed condensation reaction between the hydrazide and various aldehydes or ketones. mdpi.comnih.gov This reaction creates a C=N bond, forming the hydrazone linkage. The choice of aldehyde or ketone allows for significant diversification of the final molecule. rdd.edu.iq

The general procedure involves stirring a mixture of the hydrazide and the aldehyde in absolute ethanol with a few drops of a catalyst, such as hydrochloric acid, at room temperature. nih.gov The resulting hydrazone often precipitates from the reaction mixture and can be purified by recrystallization. mdpi.comnih.gov

Schiff Base Derivatives and Their Synthesis

Schiff bases, characterized by the azomethine (-C=N-) group, are another significant class of derivatives. These are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. In the context of the Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- structure, Schiff bases can be derived from its precursors. For example, 2-hydroxy-benzaldehyde (salicylaldehyde) can be reacted with various substituted amines to form a range of Schiff base ligands. nih.govresearchgate.net

The synthesis is often a straightforward one-pot reaction, where the aldehyde and the amine are refluxed in a solvent like ethanol. nih.gov The resulting Schiff base can then be isolated. These compounds are of interest due to the tautomerism they can exhibit between the enol-imine and keto-enamine forms, which can be influenced by the solvent and substituents. nih.gov

Table 3: List of Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- 2-hydroxy-N-(2-hydroxybenzoyl)benzamide; bis-salicylamide C13H11NO3
Deferasirox 4-[3,5-Bis(2-hydroxyphenyl)- rdd.edu.iqacs.orgnanobioletters.comtriazol-1-yl]benzoic acid C21H15N3O4
Salicyloyl chloride 2-Hydroxybenzoyl chloride C7H5ClO2
Salicylamide 2-Hydroxybenzamide C7H7NO2
2-(2-Hydroxyphenyl)benz[e] rdd.edu.iqgoogle.comoxazin-4-one - C14H9NO3
N-(2-chlorophenyl)-2-hydroxybenzamide - C13H10ClNO2
N-(4-chlorophenyl)-2-hydroxybenzamide - C13H10ClNO2
N-(4-chlorophenyl)benzamide - C13H10ClNO
N-p-tolylbenzamide - C14H13NO
4-hydroxy-N-phenylbenzamide - C13H11NO2
Hydrazine hydrate - H6N2O

Advanced Structural Analysis of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- Unavailable in Public Scientific Literature

A thorough and extensive search of scientific databases and literature has revealed a significant lack of publicly available experimental data for the chemical compound Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- (also known by its CAS Number 20978-57-8). Consequently, it is not possible to provide a detailed article on its advanced structural elucidation and characterization as requested.

The required analysis, including detailed discussions and data tables for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), depends entirely on experimental data that has not been published or is not accessible in the public domain. While the compound is listed in chemical databases such as PubChem, these entries primarily contain computed or predicted data rather than the results of empirical spectroscopic analysis.

Generating an article based on the provided outline would necessitate using data from related but structurally distinct compounds, such as N-(2-hydroxyphenyl)benzamide, which lacks the critical hydroxyl group at the 2-position of the benzamide ring. This would be scientifically inaccurate and would not pertain to the specific molecule of interest.

Therefore, until peer-reviewed research containing the ¹H NMR, ¹³C NMR, 2D NMR, IR/FTIR, and Mass Spectrometry data for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is published, a scientifically accurate and detailed article on its characterization cannot be compiled.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Definitive Structural Confirmation

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. In the analysis of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-, HR-ESI-MS provides the exact mass of the molecular ion.

In positive ion mode using a Q Exactive Orbitrap instrument (a type of LC-ESI-QFT), the compound is ionized, typically by protonation, to form the [M+H]⁺ ion. The measured exact mass for this ion is 213.079. massbank.eu This high-resolution measurement is critical for distinguishing the compound from other isomers or compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on the precursor ion can be performed to induce fragmentation, providing valuable structural information.

ParameterValueSource
InstrumentQ Exactive Orbitrap (Thermo Scientific) massbank.eu
Ionization ModeESI Positive massbank.eu
Precursor Ion[M+H]⁺ massbank.eu
Exact Mass213.079 massbank.eu
Fragmentation ModeHCD (Higher-energy C-trap dissociation) massbank.eu
Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a classic mass spectrometry technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). miamioh.edu This process not only creates a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, which is highly characteristic of the compound's structure. libretexts.org

The EI mass spectrum of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern is interpreted based on the stability of the resulting ions and known fragmentation rules. nih.govcreative-proteomics.com Key fragments can arise from cleavages at the amide bond or loss of specific functional groups, providing critical data for structural confirmation. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound, which is essential for library matching and identification. nist.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method used for the quantification and identification of compounds in complex mixtures. nih.govlcms.cz This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

An analytical method for the determination of salicylanilides, including Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, in biological matrices has been developed using LC-MS/MS. nih.govresearchgate.net The method typically involves a solvent extraction followed by clean-up using solid-phase extraction. The determination is carried out by reversed-phase LC-MS/MS. nih.gov In such methods, the instrument is often operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and its characteristic product ions are monitored, ensuring high selectivity and sensitivity. mtak.hu

TechniqueApplicationKey Features
LC-MS/MSDetermination of salicylanilides in bovine kidneySolvent extraction, solid-phase extraction clean-up, reversed-phase separation nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. nih.govunl.edu The PubChem database indicates the availability of GC-MS data for N-(2-Hydroxyphenyl)benzamide. nih.gov In a typical GC-MS analysis, the compound is introduced into a heated injection port, vaporized, and separated on a chromatographic column before entering the mass spectrometer for ionization and detection. unl.edu The retention time from the GC provides one level of identification, while the mass spectrum from the MS provides structural confirmation. unl.edu

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, chemical bonds, and symmetry. It is complementary to infrared (IR) spectroscopy. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

The Raman spectrum for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is available in the SpectraBase database. nih.gov Analysis of related hydroxybenzamide derivatives shows that characteristic bands for C=O stretching, N-H bending, and various aromatic ring vibrations can be identified. esisresearch.orgresearchgate.net For instance, in similar structures, the C=O stretching mode is often observed as an intense band, and its position can be influenced by hydrogen bonding. researchgate.net The presence of hydroxyl groups also gives rise to characteristic vibrational modes. esisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems, which are present in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. uobabylon.edu.iq

The NIST WebBook and other sources confirm the availability of a UV/Visible spectrum for this compound. nist.gov The spectrum is typically recorded by dissolving the compound in a suitable solvent, like methanol (B129727) or ethanol (B145695), and measuring the absorbance at different wavelengths. mhlw.go.jpnihs.go.jpresearchgate.net The presence of the two phenyl rings and the benzamide linkage results in characteristic absorption bands, and the positions (λmax) and intensities of these bands are used for both qualitative and quantitative analysis.

Crystallographic Studies

The Cambridge Structural Database (CSD) contains the crystal structure data for N-(2-hydroxyphenyl)benzamide, identified by the CCDC number 919286. nih.gov While the specific data for this entry requires access to the database, studies on closely related structures, such as N-(2-hydroxy-5-methylphenyl)benzamide, offer significant insights into the likely structural features. iucr.orgresearchgate.netnih.gov

In these related structures, the central amide moiety is nearly planar. researchgate.netnih.gov The dihedral angles between the plane of the amide group and the two aromatic rings are relatively small. iucr.orgresearchgate.net A key feature is the presence of intramolecular hydrogen bonding, often between the amide N-H group and the ortho-hydroxyl group of the salicylamide (B354443) ring. iucr.org In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds, such as O-H···O interactions involving the hydroxyl group and the carbonyl oxygen, forming chains or dimers. researchgate.netnih.gov

Table of Crystallographic Data for the Related Compound N-(2-hydroxy-5-methylphenyl)benzamide

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)7.2263 (3) researchgate.net
Dihedral Angle (Amide - Phenyl Ring)5.63 (6)° researchgate.netnih.gov
Dihedral Angle (Amide - Hydroxyphenyl Ring)10.20 (5)° researchgate.netnih.gov
Hydrogen BondingIntramolecular N-H···O; Intermolecular O-H···O iucr.orgresearchgate.net

This detailed crystallographic information is crucial for understanding the molecule's conformation and its interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related benzamide structures provides insight into the expected molecular geometry and crystal packing features. For instance, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, a similar compound, has been determined. In this related molecule, the central amide group is nearly planar, and its orientation relative to the phenyl rings is a key conformational feature. The structure is stabilized by a network of hydrogen bonds, which are critical in defining the supramolecular architecture. A similar arrangement, featuring intramolecular hydrogen bonds between the hydroxyl groups and the amide moiety, would be anticipated for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Table 1: Illustrative Crystallographic Data for a Related Benzamide Compound (N-(2-hydroxy-5-methylphenyl)benzamide). Note: This data is for a structurally similar compound and is provided for exemplary purposes only.
ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2263 (3)
b (Å)12.3456 (5)
c (Å)13.1234 (5)
β (°)104.321 (2)
Volume (ų)1134.54 (8)

Hirshfeld Surface Analysis

Specific Hirshfeld surface analysis for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not available in the current literature. However, analysis of analogous aromatic amides typically reveals the prevalence of several key interactions. These include:

H···H contacts: Generally comprising the largest portion of the Hirshfeld surface, representing van der Waals forces.

O···H/H···O contacts: Indicative of hydrogen bonding, which would be a significant feature for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- due to its two hydroxyl groups and amide group. These appear as distinct "spikes" on the 2D fingerprint plot.

C···H/H···C contacts: Representing weaker C-H···π interactions or other van der Waals contacts.

This analysis provides a powerful visual tool for understanding how molecules assemble in the solid state, which is crucial for predicting and understanding physical properties like solubility and melting point.

Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Structurally Similar Aromatic Amides (Illustrative Data).
Interaction TypeTypical Contribution (%)
H···H~40-50%
O···H / H···O~20-30%
C···H / H···C~15-25%
C···C~3-8%
Other~1-5%

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared with the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity of a synthesized compound and helps to confirm its empirical and molecular formula.

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, with the molecular formula C₁₃H₁₁NO₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01113156.14368.11%
HydrogenH1.0081111.0884.84%
NitrogenN14.007114.0076.11%
OxygenO15.999347.99720.94%
Total 229.235 100.00%

Lipophilicity Determination (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Lipophilicity is a critical physicochemical property that describes a compound's affinity for lipid-like (non-polar) environments versus aqueous (polar) environments. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). This parameter significantly influences a molecule's pharmacokinetic behavior.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and reliable indirect method for estimating log P values. mdpi.com In RP-HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol or acetonitrile). mdpi.com The retention time of a compound is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times. wuxiapptec.com

The lipophilicity index is typically determined by measuring the retention factor (k) at several different mobile phase compositions and extrapolating to a theoretical value at 100% aqueous mobile phase (log kₗ). This log kₗ value is then correlated with the known log P values of a set of standard compounds to establish a calibration curve, from which the log P of the target compound can be determined. wuxiapptec.com While an experimental RP-HPLC determination for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is not reported, computational models provide an estimated value.

Table 4: Lipophilicity Data for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.
ParameterValueMethod
XLogP32.9Computational (XLogP3 Algorithm)
log kₗNot ReportedExperimental (RP-HPLC)

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular geometries, energies, and various other properties. For complex organic molecules like Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-, these methods offer a detailed understanding of its behavior at a molecular level.

Density Functional Theory (DFT) Studies (e.g., B3LYP Method)

Density Functional Theory (DFT) has become a primary tool for computational studies of salicylanilide (B1680751) derivatives due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional frequently used for these types of calculations, often paired with basis sets like 6-311G(d) or 6-311++G(d,p). explorationpub.comsemanticscholar.org

These studies typically begin by optimizing the molecular geometry to find the lowest energy conformation. For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, a key structural feature is the formation of intramolecular hydrogen bonds. DFT calculations on related structures have shown that the energetically preferred conformation is nearly planar, stabilized by hydrogen bonding between the amide proton and the phenolic oxygen, as well as between the hydroxyl proton and the carbonyl oxygen. researchgate.netnih.gov This planarity and hydrogen bonding significantly influence the molecule's electronic properties and reactivity. The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, generally show good agreement with experimental data from X-ray diffraction studies where available. semanticscholar.org

Vibrational Wavenumber Assignments and Analysis

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, researchers can assign specific vibrational modes to the observed spectral bands. uantwerpen.beresearchgate.net

For salicylanilide structures, the vibrational spectra are characterized by several key functional groups. A significant finding in the analysis of related compounds is the red-shift (a shift to lower wavenumber) of the N-H stretching vibration in the experimental IR spectrum compared to the theoretically calculated value. uantwerpen.be This shift indicates a weakening of the N-H bond, which is a direct consequence of its participation in a strong intramolecular hydrogen bond with a neighboring oxygen atom. uantwerpen.beresearchgate.net Similarly, the C=O stretching mode is also influenced by hydrogen bonding, which can decrease its double bond character. uantwerpen.be The assignments of the normal modes are often confirmed through Potential Energy Distribution (PED) calculations. uantwerpen.be

Below is a table of representative vibrational wavenumbers for key functional groups found in salicylanilide-type structures, based on DFT calculations and experimental data from related molecules.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching~3100 - 3200
N-HStretching~3380 - 3400
C=O (Amide)Stretching~1630 - 1670
C=C (Aromatic)Stretching~1610 - 1620
C-NStretching~1330 - 1340
C-O (Phenolic)Stretching~1220 - 1260

Note: The exact wavenumbers can vary based on the specific molecular structure and environment. Data is representative of salicylanilide derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge delocalization, and hyper-conjugative interactions among bonds. materialsciencejournal.org It provides a detailed picture of the electron density distribution in a molecule by analyzing interactions between filled "donor" and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In studies of salicylanilide derivatives, NBO analysis reveals significant charge transfer from the lone pairs of oxygen and nitrogen atoms to the antibonding π* orbitals of the aromatic rings and the C=O bond. materialsciencejournal.org This delocalization of electron density is a key factor in the stability of the molecule. The most significant interactions typically involve the lone pairs of the phenolic and carbonyl oxygen atoms (n(O)) and the amide nitrogen (n(N)). materialsciencejournal.org

The table below summarizes key donor-acceptor interactions and their calculated stabilization energies for representative salicylanilide structures.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(O) (Carbonyl)π(C-C) (Aromatic Ring)High
n(O) (Hydroxyl)σ(C-C) (Aromatic Ring)Moderate
n(N) (Amide)π(C=O) (Carbonyl)High
n(N) (Amide)π(C-C) (Aromatic Ring)High

Note: E(2) values are qualitative and represent typical findings for this class of compounds. "High" and "Moderate" refer to the relative strength of the hyperconjugative interactions. materialsciencejournal.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, is crucial for understanding its chemical reactivity and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com

A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In salicylanilide derivatives, both the HOMO and LUMO are typically composed of π-orbitals delocalized across the aromatic systems. Computational studies on related structures allow for the visualization and energy calculation of these orbitals, explaining the charge transfer interactions within the molecule. irjweb.com

ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ionization potential; ability to donate electrons.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron affinity; ability to accept electrons.
ΔE (Gap)E(LUMO) - E(HOMO)Indicates chemical reactivity, kinetic stability, and optical properties.

Electrophilicity Index and Chemical Softness

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.gov These include chemical hardness (η), chemical softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft." irjweb.comresearchgate.net Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) : This is the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω) : This parameter measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. irjweb.comnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are calculated using the following equations, based on the HOMO and LUMO energies:

η = (E(LUMO) – E(HOMO)) / 2

S = 1 / η

χ = - (E(HOMO) + E(LUMO)) / 2

ω = χ² / (2η)

Calculations on related molecules like salicylic (B10762653) acid isomers provide insight into the expected reactivity of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. researchgate.net These parameters are invaluable for predicting how the molecule will interact with other chemical species.

DescriptorFormulaInterpretation
Chemical Hardness (η)(E(LUMO) – E(HOMO)) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)- (E(HOMO) + E(LUMO)) / 2Ability to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Propensity of the molecule to accept electrons.

Fukui Functions and Reactive Sites

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for characterizing chemical reactivity. scm.com They describe the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. scm.comfaccts.de

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, a theoretical analysis would predict the reactive sites based on the distribution of the Fukui functions, f(r)+ for nucleophilic attack (electron acceptance) and f(r)- for electrophilic attack (electron donation).

Nucleophilic Attack (f(r)+): The sites most susceptible to nucleophilic attack are those with a high value of f(r)+. In this molecule, these are expected to be associated with the electron-deficient regions. The carbonyl carbon of the amide group is a primary candidate due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. The carbon atoms within the aromatic rings, particularly those influenced by the electron-withdrawing amide and hydroxyl groups, would also exhibit susceptibility.

Electrophilic Attack (f(r)-): Conversely, sites prone to electrophilic attack are identified by high values of f(r)-. These correspond to electron-rich areas. The oxygen atoms of the two hydroxyl groups and the carbonyl group, as well as the nitrogen atom of the amide linkage, are expected to be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. The π-systems of the two phenyl rings also contribute to the molecule's ability to react with electrophiles.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites, particularly in relation to electrophilic and nucleophilic reactions and hydrogen bonding interactions. mdpi.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of a molecule like Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, distinct regions of positive and negative potential are anticipated:

Negative Regions (Red/Yellow): These areas indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be concentrated around the oxygen atoms of the carbonyl and two hydroxyl groups, owing to their high electronegativity and the presence of lone electron pairs. The nitrogen atom of the amide group would also exhibit a negative potential. mdpi.com

Positive Regions (Blue): These regions correspond to electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amide groups are expected to be the most electropositive sites, appearing as intense blue regions on the MEP map. These sites are the primary hydrogen bond donors.

Neutral Regions (Green): The carbon atoms of the phenyl rings generally form the framework of the molecule and are expected to have a relatively neutral electrostatic potential.

The MEP map provides a clear visual representation of the molecule's charge distribution, which complements the predictions made by Fukui function analysis and helps in understanding the non-covalent interactions the molecule can engage in. mdpi.com

Time-Dependent DFT (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. rsc.orgchemrxiv.orgrsc.org It is particularly useful for calculating properties like absorption and emission spectra and for studying photochemical processes such as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, the presence of a hydroxyl group ortho to the amide linkage creates a pre-formed intramolecular hydrogen bond, a key structural motif for ESIPT. nih.govnih.gov Upon photoexcitation, the acidity of the phenolic proton donor and the basicity of the carbonyl oxygen acceptor are expected to increase significantly. This change in electronic distribution can trigger the ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. nih.govnih.gov

This ESIPT process can be computationally modeled using TD-DFT to generate potential energy surfaces for the ground and excited states along the proton transfer coordinate. Such studies on similar molecules like salicylaldehyde (B1680747) have demonstrated that the ESIPT process is energetically favorable in the excited state. nih.gov

A key experimental signature of ESIPT is a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The normal form of the molecule absorbs light at a higher energy (shorter wavelength), and after the ESIPT process, the resulting tautomer emits light at a much lower energy (longer wavelength). TD-DFT calculations can predict these absorption and emission wavelengths, providing theoretical support for the occurrence of ESIPT. nih.gov

Hyperpolarizability Calculations

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. nih.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key parameter that determines the second-harmonic generation (SHG) efficiency of a material.

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of molecules. nih.govasianpubs.org For organic molecules, a large β value is often associated with a significant intramolecular charge transfer (ICT) character. nih.gov Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- possesses both electron-donating (hydroxyl) and electron-accepting (carbonyl) groups connected through a π-conjugated system, which are essential features for NLO activity.

Although specific hyperpolarizability calculations for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- are not detailed in the provided search results, studies on related salicylaldehyde-based Schiff bases and other organic chromophores have shown that such structures can exhibit significant NLO properties. nih.govasianpubs.orgresearchgate.net The calculated hyperpolarizability values for these related compounds are often compared to that of a standard NLO material like urea (B33335) to assess their potential. nih.gov

The theoretical calculation of the first hyperpolarizability (β) for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- would provide valuable insight into its potential as an NLO material.

Computational Method Property Investigated Key Findings/Predictions
Fukui Functions Chemical Reactivity and Reactive Sites- Nucleophilic attack: Carbonyl carbon and aromatic carbons. - Electrophilic attack: Oxygen and nitrogen atoms, and phenyl π-systems.
Molecular Electrostatic Potential (MEP) Charge Distribution and Reactivity- Negative potential: Around O and N atoms (electrophilic attack sites). - Positive potential: On hydroxyl and amide H atoms (nucleophilic attack/H-bond donor sites).
Time-Dependent DFT (TD-DFT) Excited States and Photochemistry- Potential for Excited-State Intramolecular Proton Transfer (ESIPT). - Prediction of a large Stokes shift in fluorescence spectrum.
Hyperpolarizability Calculations Nonlinear Optical (NLO) Properties- Potential for significant NLO activity due to intramolecular charge transfer characteristics.

Conformational Analysis and Hydrogen Bonding Studies

Intramolecular Hydrogen Bonding Equilibrium and Dynamics

The structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is significantly influenced by the presence of strong intramolecular hydrogen bonds. These interactions play a crucial role in determining the molecule's conformation and planarity. Two primary intramolecular hydrogen bonds are possible:

O-H···O=C: A hydrogen bond between the hydroxyl group of the salicyl moiety and the carbonyl oxygen of the amide group. This interaction forms a six-membered quasi-ring, which is a common and stabilizing motif in salicylamides. nih.gov

N-H···O: A hydrogen bond between the amide proton and the oxygen of the hydroxyl group on the second phenyl ring. This also results in the formation of a stable six-membered ring.

The presence of these intramolecular hydrogen bonds tends to lock the molecule in a relatively planar conformation. researchgate.net Studies on related salicylamides have shown that these intramolecular interactions are generally preferred over intermolecular hydrogen bonds, especially in non-polar solvents. nih.gov However, an equilibrium can exist between conformers with intramolecular hydrogen bonds and those that are open and available for intermolecular interactions. This equilibrium can be influenced by factors such as solvent polarity and temperature. In some substituted salicylamides, steric effects can disrupt the planarity and weaken or even break the intramolecular hydrogen bond. researchgate.net

The dynamics of these hydrogen bonds, including proton transfer, can be studied using both experimental techniques like NMR and IR spectroscopy, and computational methods. researchgate.net

Intermolecular Hydrogen Bonding Interactions

In the solid state, and in certain solution conditions, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- can participate in a variety of intermolecular hydrogen bonds. These interactions are fundamental to the molecule's crystal packing and its properties in condensed phases.

Crystal structure analyses of related salicylamides reveal common intermolecular hydrogen bonding patterns. researchgate.net The hydroxyl groups and the amide N-H group, when not involved in intramolecular hydrogen bonds, are potent donors for intermolecular interactions. The carbonyl oxygen is a strong hydrogen bond acceptor.

Common intermolecular motifs observed in the crystal structures of similar compounds include:

Chains and Dimers: Molecules can link together to form chains or dimers. For example, the hydroxyl group of one molecule can donate a proton to the carbonyl oxygen of a neighboring molecule, forming chains. nih.gov Centrosymmetric dimers linked by two equivalent intermolecular hydrogen bonds are also a frequent arrangement. nih.gov

Sheet and 3D Networks: These initial chains and dimers can be further interconnected through other weaker interactions, such as C-H···O bonds or π-π stacking, leading to the formation of two-dimensional sheets or complex three-dimensional networks. core.ac.uk

The balance between intra- and intermolecular hydrogen bonding is delicate. In some cases, the formation of strong intermolecular hydrogen bonds in the crystalline state can lead to the disruption of the intramolecular hydrogen bond that is favored in the gas phase or in non-polar solvents. researchgate.net

Below is a table summarizing typical hydrogen bond geometries found in related salicylamide (B354443) crystal structures, illustrating the nature of these interactions.

Compound Interaction Type Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Reference
5-chloro-2-hydroxy-benzamideIntramolecularO-H···O-- researchgate.net
2-hydroxy-N,N-diethyl-benzamideIntermolecularO-H···O-- researchgate.net
2-hydroxybenzamideIntermolecularN-H···O-- nih.gov
2-hydroxybenzamideIntramolecularO-H···O-- nih.gov

(Note: Specific bond lengths and angles for the title compound require dedicated crystallographic analysis, but the data from related structures provide a strong indication of the expected interactions.)

Proton Transfer Processes and Potential Energy Curves

The presence of hydroxyl and amide groups in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- makes it a candidate for intramolecular proton transfer (PT) processes. Theoretical studies on related salicylanilide systems have shown that photo-induced excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the amide group in the excited state.

Potential energy curves, calculated using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are crucial for understanding the feasibility and dynamics of such proton transfer events. For analogous molecules, these calculations often reveal a barrierless potential energy surface in the first excited state (S1), facilitating an ultrafast proton transfer. The resulting keto-tautomer is typically more stable in the excited state than the initial enol form. For instance, studies on similar systems have shown that while the ground state (S0) may present a significant energy barrier for proton transfer, the energy profile of the S1 state can be barrierless, indicating a spontaneous hydrogen transfer upon photoexcitation. iau.ir

The shape of the potential energy curve is highly dependent on the molecular geometry and the electronic environment. Factors such as the non-linearity of the hydrogen bond and steric hindrance can significantly influence the proton transfer process. nih.gov Computational models for related compounds have demonstrated that the energy difference between the enol and the proton-transferred tautomer can be in the range of several kcal/mol, with the exact values depending on the level of theory and the inclusion of solvent effects. researchgate.net

Tautomeric Equilibrium

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- can theoretically exist in different tautomeric forms, primarily the enol-imine and keto-amine forms, arising from the migration of a proton. The equilibrium between these tautomers is a critical aspect of its chemical behavior and is influenced by factors such as the solvent, temperature, and substituent effects. semanticscholar.org

Computational studies on similar aromatic systems containing both hydroxyl and amide or imine functionalities have been employed to predict the relative stabilities of different tautomers. rsc.orgresearchgate.net DFT calculations are a common tool for investigating tautomeric equilibria, allowing for the determination of the relative energies of the tautomers and the energy barriers for their interconversion. nih.gov

For instance, theoretical investigations on N-hydroxy amidines have shown that while the energy difference between tautomers might be only a few kcal/mol, the activation barrier for interconversion can be substantial, making the process slow at room temperature in the absence of a catalyst. nih.govresearchgate.net The inclusion of explicit solvent molecules in the computational model is often crucial for accurately reproducing experimental observations, as intermolecular hydrogen bonding with the solvent can significantly influence the position of the tautomeric equilibrium. semanticscholar.org Studies on related benzimidazole (B57391) compounds have highlighted the profound effect of the solvent's dielectric constant and its ability to form hydrogen bonds on the tautomeric equilibration. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico tools used to predict and analyze the interactions between a small molecule, such as Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, and a biological target, typically a protein or enzyme. These studies are fundamental in the early stages of drug discovery and for understanding the potential biological activity of a compound.

Prediction of Interactions with Biological Targets

Molecular docking studies on a wide range of salicylanilide derivatives have revealed their potential to interact with various biological targets, suggesting a broad spectrum of possible biological activities. These computational analyses predict the preferred binding orientation of the ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a docking score or binding energy.

Salicylanilide derivatives have been computationally screened against numerous targets, including enzymes from pathogenic microorganisms and proteins involved in human diseases. For example, molecular docking has been used to investigate the binding modes of salicylanilide derivatives with enzymes like inducible nitric oxide synthase (iNOS), suggesting that the number and orientation of substituent groups are critical for efficient binding. researchgate.net Other studies have explored their interactions with carbonic anhydrase-II and the main protease of SARS-CoV-2, highlighting the importance of hydrogen bonding and hydrophobic interactions in the formation of stable ligand-protein complexes. nih.govnih.gov

The general binding mode of salicylanilides often involves the formation of hydrogen bonds through the hydroxyl and amide groups, while the aromatic rings typically engage in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket of the target protein. researchgate.netscienceopen.com Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time, revealing the dynamic nature of the interactions. rsc.orgdovepress.comnih.gov While specific docking studies for the parent compound, Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, are not extensively detailed in the provided search results, the wealth of data on its derivatives strongly suggests its potential to interact with a diverse array of biological targets, a hypothesis that warrants further specific computational investigation.

Intermolecular Interactions and Coordination Chemistry

Ligand Properties of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)-

The ability of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- to act as a ligand is fundamentally derived from its molecular structure, which features key functional groups positioned favorably for chelation.

The chelating behavior of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is primarily governed by its hydroxyl (-OH) and amide (-CONH-) groups. The phenolic hydroxyl group is acidic and can be deprotonated, allowing its oxygen atom to form a strong coordinate bond with a metal ion. The amide group offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

In many related N-substituted 2-hydroxybenzamide structures, chelation occurs through the deprotonated phenolic oxygen and the carbonyl oxygen of the amide group. This creates a stable six-membered chelate ring with the metal ion. The involvement of the amide group can also occur through its enolic form, where the proton from the amide nitrogen shifts to the carbonyl oxygen. This enolization facilitates coordination through the deprotonated enolic oxygen and the azomethine nitrogen, a common mechanism observed in similar Schiff base ligands. researchgate.netnih.gov The formation of intramolecular hydrogen bonds between the hydroxyl and amide groups can also influence the ligand's conformation and its interaction with metal centers.

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- typically functions as a bidentate or tridentate ligand. The primary donor atoms are the oxygen of the phenolic hydroxyl group and the oxygen of the amide carbonyl group. nih.gov Depending on the metal ion and reaction conditions, the nitrogen atom of the amide group can also participate in coordination.

When acting as a bidentate ligand, it coordinates through the phenolic oxygen and the carbonyl oxygen. Some studies on analogous structures suggest that the ligand can coordinate in a mononegative bidentate fashion via the azomethine nitrogen and the deprotonated enolic oxygen. nih.gov This flexibility in coordination modes allows for the formation of complexes with different stoichiometries and geometries. The presence of two such chelating sites (one on each phenyl ring) gives the molecule the potential to bridge metal centers or form polynuclear complexes.

Complexation with Metal Ions

The rich coordination capability of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- allows it to form complexes with a wide range of metal ions, particularly from the transition series.

The synthesis of transition metal complexes with ligands similar to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- generally involves the reaction of the ligand with a metal salt in a suitable solvent. A common method is to dissolve the ligand in a hot ethanolic solution and add a solution of the desired metal salt (e.g., acetate, nitrate, or chloride salts of Co(II), Cu(II), Ni(II), Zn(II), etc.) in the same solvent. nih.gov

The reaction mixture is typically stirred and heated for a period, during which the complex precipitates out of the solution. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complexes, often 1:1 or 1:2 (metal:ligand), can be controlled by adjusting the molar ratio of the reactants. researchgate.netresearchgate.net

Potentiometric titrations are a key technique used to investigate the stability of metal complexes in solution. These studies can determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. acs.orgnih.gov For ligands similar to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, potentiometric studies have been carried out in various solvent systems, such as ethanol-water or dioxane-water mixtures, at constant temperature and ionic strength. researchgate.netacs.org

The titration curves of the free ligand are compared with those obtained in the presence of different metal ions. The displacement of the metal-ligand titration curve relative to the free ligand curve indicates the release of protons upon complexation. researchgate.net From this data, formation constants (log K) can be calculated. Studies on analogous systems often reveal the formation of 1:1 and 1:2 metal-to-ligand complexes. nih.gov The stability of these complexes typically follows the Irving-Williams series for divalent metal ions. researchgate.net

Metal Ionlog K1log K2System/Ligand
Cu(II)10.59.2N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net
Ni(II)8.77.5N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net
Cd(II)7.16.3N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide researchgate.net
Fe(III)12.811.5Tenoxicam nih.gov

The structures of the metal complexes are elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis helps to confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor atoms that are involved in coordination. A downward shift or disappearance of the O-H stretching band of the phenolic group indicates its deprotonation and coordination to the metal ion. A significant shift in the C=O (amide I) band to a lower frequency is evidence of the carbonyl oxygen's participation in chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide insights into the geometry of the complexes. The position of d-d transition bands in the UV-Vis spectrum can distinguish between octahedral, tetrahedral, or square planar geometries. For example, Ni(II) complexes with similar ligands have been reported to exhibit square planar geometry, which is supported by their diamagnetic nature as determined by magnetic susceptibility measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H NMR spectroscopy can further confirm the coordination mode. The disappearance of the phenolic -OH proton signal upon complexation is a clear indicator of its involvement in bonding.

Table 2: Spectroscopic Data and Proposed Geometries for Transition Metal Complexes of Analogous Ligands

Metal ComplexKey IR Shifts (cm⁻¹)UV-Vis λmax (nm)Proposed GeometryReference
Cu(II) Complexν(C=O) shifts lower~625Square Planar
Ni(II) Complexν(C=O) shifts lower~512, ~684Square Planar
Co(II) Complexν(C=N) and ν(C-O) shifts-Octahedral researchgate.net
Zn(II) Complexν(C=O) shifts lower-Tetrahedral

Supramolecular Assembly and Structures

The supramolecular architecture of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in the solid state is dominated by a network of intermolecular and intramolecular hydrogen bonds. researchgate.net The presence of hydroxyl (-OH) and amide (-NH) groups provides strong hydrogen bond donors, while the carbonyl (C=O) and hydroxyl oxygens act as acceptors. researchgate.netconsensus.app

In related N-(hydroxyphenyl)benzamide structures, both intramolecular and intermolecular hydrogen bonds are prevalent. researchgate.net Intramolecular hydrogen bonds, often forming between the phenolic hydroxyl group and the amide carbonyl oxygen, contribute to the planarity of the molecule. mdpi.comresearchgate.net This is a common feature in salicylamide (B354443) derivatives. researchgate.net

The intermolecular interactions are crucial in dictating the crystal packing. In the crystal structure of similar compounds, such as N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by strong O-H···O hydrogen bonds, creating chains or more complex three-dimensional networks. researchgate.net Weak C-H···O and C-H···π interactions can also play a role in stabilizing the crystal lattice. consensus.app For instance, in 2-amino-N-(2-hydroxyphenyl)benzamide, intermolecular N-H···O and O-H···O hydrogen bonds lead to the formation of infinite chains, which are further interconnected by C-H···π interactions to build a three-dimensional structure. consensus.app

The interplay of these various non-covalent interactions results in a well-defined supramolecular assembly. The specific arrangement can be influenced by the presence and position of other substituents on the aromatic rings, which can alter the steric and electronic properties of the molecule and, consequently, the preferred hydrogen bonding motifs. mdpi.commdpi.com Polymorphism, the ability of a compound to exist in more than one crystal form, has also been observed in related N-(hydroxyphenyl)benzamide systems, arising from different conformations and hydrogen-bonding networks. mdpi.com

The following table summarizes the types of intermolecular interactions that are likely to be significant in the supramolecular assembly of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

Interaction TypeDonorAcceptorRole in Supramolecular Structure
Hydrogen Bond-OH, -NHC=O, -OHFormation of chains, sheets, and 3D networks
C-H···O InteractionC-HC=O, -OHStabilization of crystal packing
C-H···π InteractionC-HAromatic RingInterconnection of molecular chains/sheets
π-π StackingAromatic RingAromatic RingContributes to crystal stability

Biological Activities and Mechanistic Studies in Vitro/molecular Level

Antimicrobial Activity

Salicylanilides have demonstrated a broad spectrum of antimicrobial effects, which are largely influenced by the specific substitutions on their aromatic rings. mdpi.com The underlying mechanisms of action are often multifaceted, involving the disruption of microbial membrane functions, inhibition of essential enzymes, and interference with cellular energy processes. nih.gov

Derivatives of salicylanilide (B1680751) have shown potent in vitro activity, particularly against Gram-positive bacteria. nih.govnih.gov This efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), where these compounds exhibit minimum inhibitory concentrations (MICs) that are comparable to sensitive strains, suggesting a lack of cross-resistance. nih.gov For instance, various salicylanilide esters have demonstrated significant activity against Gram-positive strains with MIC values as low as 0.98 μmol/L. nih.govnih.gov Chloro-substituted derivatives, in particular, have been noted for their effectiveness, with MIC values against Gram-positive bacteria ranging from 0.125 to 0.5 mg/mL. mdpi.com

In contrast, Gram-negative bacteria generally show greater resistance to salicylanilides. mdpi.com This resistance is attributed to the robust outer membrane and the presence of diverse efflux pumps that actively expel the compounds from the bacterial cell. asm.orgbiorxiv.org However, some studies have reported activity against certain Gram-negative species like Pseudomonas aeruginosa at higher concentrations. esisresearch.org The mechanism of antibacterial action for some derivatives has been linked to the inhibition of enzymes necessary for cell wall formation, such as bacterial transglycosylase. nih.gov

Antibacterial Activity of Salicylanilide Derivatives
Derivative TypeBacterial StrainActivity (MIC)Reference
Salicylanilide pyrazine-2-carboxylatesGram-positive strains (incl. MRSA)≥0.98 μmol/L nih.gov
Salicylanilide benzoatesStaphylococcus aureus0.98 - 31.25 μmol/L nih.gov
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125 - 1.0 mg/mL researchgate.net
4-amino-N-(o-hydroxyphenyl)benzamideKlebsiella pneumoniae25 µg/mL esisresearch.org

The antifungal potential of salicylanilide derivatives has been established against a variety of fungal pathogens, including both yeasts and molds. mdpi.commdpi.com The activity is not uniform across all fungal species, with molds often showing higher susceptibility than yeasts. mdpi.com For example, salicylanilide 4-(trifluoromethyl)benzoates displayed potent activity against mold strains with MICs starting at 0.49 µmol/L, whereas for yeasts, the MICs were generally higher, starting at 1.95 µmol/L. mdpi.com

Studies have demonstrated efficacy against clinically relevant species such as Candida albicans, where certain salicylanilides can inhibit filamentation, a key virulence factor. esisresearch.orgmdpi.com Derivatives have also been tested against other fungi, including Absidia corymbifera, Trichophyton mentagrophytes, and Saccharomyces cerevisiae. mdpi.comresearchgate.net

Antifungal Activity of Salicylanilide Derivatives
Derivative TypeFungal StrainActivity (MIC)Reference
Salicylanilide 4-(trifluoromethyl)benzoatesMoulds≥0.49 μmol/L mdpi.com
Salicylanilide 4-(trifluoromethyl)benzoatesYeasts≥1.95 μmol/L mdpi.com
SalicylanilidesTrichophyton mentagrophytes≥3.91 µmol/L mdpi.com
Specific Benzamide (B126) derivativesCandida albicans12.5 µg/mL esisresearch.org
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiae0.3125 g/L researchgate.net

Salicylanilides have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Numerous studies have reported very good in vitro efficacy, including against multidrug-resistant (MDR) strains of M. tuberculosis. nih.govjohnshopkins.edu Salicylanilide carbamates, for example, have exhibited MIC values between 0.5 and 2 µmol/L against MDR strains. nih.gov The activity of some of the most potent salicylanilide derivatives is comparable to that of first-line antituberculosis drugs like isoniazid. nih.gov

The mechanism of action against M. tuberculosis is thought to be multifactorial. nih.govjohnshopkins.edu One proposed mechanism involves the inhibition of essential mycobacterial enzymes, such as isocitrate lyase and methionine aminopeptidase, which are crucial for the bacterium's survival, particularly during the latent phase of infection. johnshopkins.edu Another key mechanism is the function of salicylanilides as protonophores that shuttle protons across the bacterial cell membrane, thereby disrupting the cellular proton motive force and collapsing the electrochemical gradient essential for energy production. nih.gov

Antitubercular Activity of Salicylanilide Derivatives
Derivative TypeBacterial StrainActivity (MIC)Reference
Salicylanilide benzoates and pyrazine-2-carboxylatesMycobacterium tuberculosisAs low as 0.5 μmol/L johnshopkins.edu
Salicylanilide carbamatesMDR Mycobacterium tuberculosis0.5 - 2 μmol/L nih.gov
Salicylanilide benzenesulfonatesMycobacterium tuberculosisComparable to Isoniazid nih.gov

Anti-Inflammatory Potential

The benzamide and salicylanilide classes of compounds have been recognized for their anti-inflammatory properties. nih.govnih.gov In vitro studies have shown that their mechanism of action can be linked to the modulation of key inflammatory pathways. A significant finding is the ability of certain benzamides to inhibit the transcription factor NF-kappaB. nih.gov This inhibition subsequently suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are central mediators of the inflammatory response. nih.gov Furthermore, some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated potent inhibitory effects on protease enzymes like trypsin, with efficiencies significantly greater than that of acetylsalicylic acid, indicating a direct impact on enzymes involved in inflammation. nih.govresearchgate.net

Lipoxygenases (LOX) are crucial enzymes in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. researchgate.netrsc.org The inhibition of LOX is a key strategy for controlling inflammatory processes. researchgate.net Salicylic (B10762653) acid, a fundamental structural component of the title compound, has been shown to be an effective inhibitor of various lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX. nih.gov

The inhibitory action of salicylic acid on LOX is reversible and non-competitive. nih.gov It is believed to function by interacting with the non-heme iron atom at the enzyme's active site. nih.gov Specifically, salicylic acid can reduce the active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state, thereby halting the catalytic cycle that leads to the production of pro-inflammatory hydroperoxides. nih.gov This activity suggests that salicylanilide derivatives may exert part of their anti-inflammatory effects through the direct inhibition of these key enzymatic pathways.

Inhibition of Lipoxygenase (LOX) Isoforms by Salicylic Acid
LOX IsoformSubstrateInhibitory Concentration (IC₅₀)Reference
Soybean Lipoxygenase (SLO)Linoleic acid107 µM nih.gov
Rabbit Reticulocyte 15-LOX (RR15-LOX)Arachidonic acid63 µM nih.gov
Porcine Leukocyte 12-LOX (PL12-LOX)Arachidonic acid101 µM nih.gov
Human Recombinant 5-LOX (HR5-LOX)Arachidonic acid168 µM nih.gov

Anticancer / Anti-proliferative Effects (in vitro, cell lines)

The anticancer potential of salicylanilides has attracted considerable research interest, with numerous derivatives demonstrating significant anti-proliferative and cytotoxic effects against a variety of human cancer cell lines in vitro. nih.govacs.org These compounds can trigger cancer cell death through multiple mechanisms, including the induction of apoptosis and autophagy. nih.govnih.gov

The molecular targets of these compounds are diverse, reflecting their pleiotropic anticancer activity. nih.gov Salicylanilides have been shown to modulate several critical signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin, mTORC1, STAT3, and NF-κB pathways. nih.govsemanticscholar.org Additionally, some derivatives act as inhibitors of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR), which plays a key role in tumor cell proliferation and survival. nih.gov The broad-spectrum activity has been observed in cell lines derived from various malignancies, including glioblastoma (U87), breast cancer (MCF-7, MDA-MB-231), prostate cancer, and leukemia. nih.govsemanticscholar.orgacgpubs.orgnih.gov For instance, certain derivatives have shown potent activity against triple-negative breast cancer (TNBC) cell lines with IC₅₀ values in the low micromolar range. nih.gov

In Vitro Anticancer Activity of Salicylanilide Derivatives
Derivative TypeCancer Cell LineActivity (IC₅₀)Reference
Substituted SalicylanilidesU87 (Glioblastoma)Significantly decreased viability researchgate.net
N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides (Cmpd 9)MCF7 (Breast Cancer)3.84 - 13.10 µM acgpubs.org
Flavonoid-based amide (Cmpd 7t)MDA-MB-231 (Breast Cancer)1.76 ± 0.91 µM nih.gov
Flavonoid-based amide (Cmpd 7u)HCC1937 (Breast Cancer)2.07 ± 1.06 µM nih.gov

Antiprotozoal Activity

While direct studies on Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- are limited, research into the broader salicylanilide and benzamide classes of compounds has indicated potential antiprotozoal effects.

Against Plasmodium falciparum : N-substituted salicylamides have been investigated as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival. researchgate.netlu.se One study identified a 2-hydroxy-N-(2-phenylethyl)benzamide as a weak inhibitor of both PfDHODH and the human equivalent. lu.se Further modification of the N-substituted salicylamide (B354443) structure led to the development of derivatives with improved potency and selectivity for the parasite's enzyme. lu.se Additionally, compounds containing a polyhydroxyphenyl group, a feature related to the structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, have been shown to be effective inhibitors of the malaria parasite. nih.govnih.gov

Against Trypanosomes : The benzamide scaffold has been identified as a promising starting point for the development of potent inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. A phenotypic screen led to the identification of N-(2-aminoethyl)-N-phenyl benzamides, and subsequent optimization resulted in highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives, with one compound showing an in vitro EC50 value of 0.001µM. nih.govresearchgate.net Other studies have shown that salicylhydroxamic acid and N-n-alkyl-3,4-dihydroxybenzamides can inhibit the trypanosome alternative oxidase, a key respiratory enzyme in these parasites. nih.govresearchgate.netnih.gov

Against Leishmania donovani : Research into compounds with activity against Leishmania donovani, the protozoan responsible for visceral leishmaniasis, has identified various molecules with structural similarities to benzamides. For instance, a sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, was found to be active against both promastigote and intracellular amastigote forms of L. donovani. dovepress.com Other research has highlighted the in vitro activity of hydroxynaphthoquinones against L. donovani amastigotes.

Enzyme Inhibition and Modulation

The inhibitory activity of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- against human carbonic anhydrase (hCA) isoforms I and II has not been extensively detailed. However, studies on related structures suggest a potential for interaction. For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties, some of which include a 2-hydroxyphenyl substituent, have been investigated as inhibitors of hCA I, II, IX, and XII. nih.gov In one series, a compound featuring a 2-hydroxyphenyl group attached to a pyrazole (B372694) ring showed inhibitory activity against hCA I with a Ki of 988.6 nM but was a very weak inhibitor of hCA II (Ki > 10000 nM). nih.gov Generally, sulfonamide-based compounds are a major class of carbonic anhydrase inhibitors, and the incorporation of benzamide-like structures can modulate this activity. nih.govmdpi.comresearchgate.net

The class of 2-hydroxy-N-phenylbenzamides (salicylanilides) has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE). A study evaluating a series of thirty-six halogenated 2-hydroxy-N-phenylbenzamides found that they exhibited AChE inhibition with IC50 values in a narrow concentration range from 33.1 to 85.8 µM. researchgate.net These compounds generally showed more efficient inhibition of AChE compared to butyrylcholinesterase (BChE). researchgate.net The inhibitory potency of these salicylanilide derivatives was found to be comparable or superior to the established cholinesterase inhibitor, rivastigmine. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Halogenated 2-Hydroxy-N-phenylbenzamides This table presents a range of reported IC50 values for a series of related compounds and not for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- specifically.

Compound ClassEnzymeReported IC50 Range (µM)Reference
Halogenated 2-Hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)33.1 - 85.8 researchgate.net

Derivatives of the salicylamide structure have been shown to possess alpha-adrenoceptor blocking activities. A study on a series of phenethanolamines derived from salicylamide found that substitution on the basic nitrogen atom with certain aralkyl groups conferred alpha-adrenoceptor blocking properties in addition to beta-blocking activity. nih.gov Another study on analogues of medroxalol, a salicylamide derivative, indicated that the phenolic hydroxy group of the salicylamide moiety enhances alpha-adrenergic antagonism. nih.gov This suggests that the 2-hydroxy group in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- could be crucial for potential interactions with alpha-adrenergic receptors.

The salicylanilide scaffold is recognized for a broad spectrum of biological effects, which has led to investigations into its anticancer properties. nih.govmdpi.com The mechanisms underlying these effects are diverse and involve interactions with multiple cellular targets. Salicylanilides have been shown to act as uncouplers of oxidative phosphorylation in mitochondria. mdpi.com Furthermore, they can modulate various signaling pathways critical for cancer cell proliferation and survival, including the STAT3, NF-κB, and mTORC1 pathways. nih.govmdpi.com Another identified mechanism is the inhibition of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.govmdpi.com

Proposed Mechanisms of Action at the Molecular Level

The biological activities of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, a member of the salicylanilide class of compounds, are believed to stem from its interactions with fundamental cellular processes at the molecular level. While direct studies on this specific benzamide are limited, research on the broader salicylanilide group provides significant insights into its potential mechanisms of action. These proposed mechanisms include the interaction with specific molecular targets and signaling pathways, the disruption of proton gradients across biological membranes, and the influence of its chemical structure, particularly hydrogen bonding, on its biological interactions.

Interaction with Specific Molecular Targets and Pathways

Salicylanilides are recognized for their ability to modulate a variety of signaling pathways within cancer cells, which can lead to the inhibition of cell growth, and the induction of apoptosis and autophagy. nih.gov The anticancer potential of this class of compounds is likely mediated through diverse mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling cascades. nih.gov

One of the proposed mechanisms for the anticancer activity of salicylanilides is the inhibition of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov This inhibition is thought to occur through competition with ATP for binding at the catalytic domain of the tyrosine kinase. nih.gov

Furthermore, salicylanilides have been shown to impact several important signaling pathways involved in cell proliferation, survival, and development. nih.gov These pathways include:

Wnt/β-catenin signaling: This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.

mTORC1 signaling: The mammalian target of rapamycin (B549165) complex 1 is a central regulator of cell growth and metabolism.

STAT3 signaling: The Signal Transducer and Activator of Transcription 3 is a key mediator of cytokine signaling and is often constitutively activated in cancer cells.

NF-κB signaling: The Nuclear Factor kappa B pathway is involved in inflammatory responses and cell survival.

Notch signaling: This pathway plays a role in cell fate decisions and its alteration is linked to various cancers. nih.gov

In addition to these signaling pathways, some substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to disrupt the dynamics of the actin cytoskeleton in human melanoma cells. This disruption affects essential cellular processes such as cell adhesion, motility, proliferation, and vesicular transport. nih.gov Moreover, these compounds have been observed to inhibit autophagic flux, a cellular recycling process. The inhibition of autophagy can increase the sensitivity of cancer cells to metabolic stress, potentially enhancing the efficacy of other anticancer therapies. nih.gov

Table 1: Signaling Pathways Modulated by Salicylanilides

Signaling Pathway Role in Cancer Potential Effect of Salicylanilide Inhibition
Wnt/β-catenin Proliferation, Stem Cell Maintenance Inhibition of tumor growth
mTORC1 Cell Growth, Proliferation, Metabolism Reduced cancer cell proliferation
STAT3 Survival, Proliferation, Angiogenesis Induction of apoptosis
NF-κB Inflammation, Survival, Proliferation Sensitization to chemotherapy
Notch Cell Fate, Proliferation, Angiogenesis Inhibition of tumor development
EGFR Cell Growth, Proliferation, Survival Blockade of cancer cell signaling

Disruption of Proton Gradients (Proton Shuttling Hypothesis)

A well-established mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. nih.govnih.gov This process is fundamental to cellular energy production, where a proton gradient across the inner mitochondrial membrane drives the synthesis of ATP. wikipedia.orgkhanacademy.org Salicylanilides are considered protonophores, molecules that can transport protons across a lipid membrane, thereby dissipating the proton gradient. nih.govresearchgate.net

The proton shuttling hypothesis proposes that these weakly acidic uncouplers function by carrying protons across the otherwise impermeable inner mitochondrial membrane. nih.govcsun.edu This action disrupts the proton motive force, which is the electrochemical potential energy stored in the proton gradient. csun.edu As a result, the energy released from the electron transport chain is no longer efficiently captured for ATP synthesis and is instead dissipated as heat. csun.edu

The key characteristics of a molecule that enable this protonophoric action include:

An acidic, dissociable group.

A bulky, hydrophobic moiety that allows the molecule to reside within the mitochondrial membrane.

A strong electron-withdrawing group that helps to delocalize the negative charge of the anionic form, stabilizing it within the hydrophobic membrane environment. nih.gov

By dissipating the proton gradient, salicylanilides effectively uncouple electron transport from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption. nih.govresearchgate.net This disruption of cellular energy metabolism can have profound effects on cell viability and function.

Table 2: Effects of Salicylanilides on Mitochondrial Function

Parameter Effect of Salicylanilide Consequence
Proton Gradient Dissipation Uncoupling of oxidative phosphorylation
ATP Synthesis Inhibition Depletion of cellular energy
Oxygen Consumption Increase Inefficient energy production, heat generation
Electron Transport Chain Unaffected Continues to operate but is uncoupled from ATP synthesis

Influence of Hydrogen Bonding on Biological Interactions

The chemical structure of salicylanilides, including Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, features hydroxyl and amide groups that can participate in hydrogen bonding. Intramolecular hydrogen bonds, in particular, are thought to play a crucial role in the conformation and, consequently, the biological activity of these molecules.

In salicylanilide molecules, two primary intramolecular hydrogen bonds can form:

Between the phenolic hydroxyl group and the oxygen of the amide carbonyl group.

Between the phenolic hydroxyl group and the nitrogen of the amide group.

The formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can create a more planar and rigid conformation. This conformation may be important for the molecule's ability to act as a protonophore, as it can affect the pKa of the hydroxyl group and the lipophilicity of the molecule, both of which are critical for its function in disrupting proton gradients.

Structure Activity Relationships Sar and Derivative Design

Systematic Modification of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)- Scaffold

Systematic modifications of the Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- scaffold can be categorized into three main areas: alterations of the phenyl rings, modifications of the amide linker region, and changes in the position of the hydroxyl groups.

Substituents on both the salicylic (B10762653) acid-derived phenyl ring and the 2-hydroxyphenyl ring can significantly influence the compound's biological activity. The nature, position, and electronic properties of these substituents play a critical role.

Research on related salicylanilide (B1680751) derivatives has demonstrated that the introduction of halogen atoms, such as chlorine and bromine, on the aniline (B41778) ring (the N-phenyl portion) can enhance antibacterial activity. For instance, studies on N-(chlorophenyl)-2-hydroxybenzamide derivatives have shown that 2-chloro substitution on the aniline ring resulted in more potent antibacterial agents compared to 4-chloro substitution. This suggests that the position of the halogen substituent is a key determinant of activity. nih.govresearchgate.net

Similarly, the investigation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has revealed their efficacy against Gram-positive bacteria. nih.govresearchgate.net The presence of a halogen in the ortho position of the N-phenyl ring appears to be a favorable modification for antibacterial action.

The electronic nature of the substituents is also a critical factor. Studies on various salicylanilide analogues have indicated that electron-withdrawing groups on the anilide ring are important for optimal activity against certain bacterial targets. nih.gov

The following table summarizes the impact of representative substituents on the antibacterial activity of related 2-hydroxy-N-phenylbenzamide derivatives.

Parent CompoundSubstitution on N-Phenyl RingResulting CompoundObserved Antibacterial Activity
2-hydroxy-N-phenylbenzamide2-chloroN-(2-chlorophenyl)-2-hydroxybenzamideGood activity against Gram-positive bacteria nih.govresearchgate.net
2-hydroxy-N-phenylbenzamide4-chloroN-(4-chlorophenyl)-2-hydroxybenzamideLess active than the 2-chloro derivative researchgate.net
2-hydroxy-N-phenylbenzamide2-bromoN-(2-bromo-phenyl)-2-hydroxybenzamideActive against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL) nih.govresearchgate.net
2-hydroxy-5-methyl-N-phenylbenzamide2-fluoro2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamideStudied for structural and electronic properties mdpi.com

This table is generated based on data from related salicylanilide derivatives to infer potential SAR trends for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-.

The amide linker (-CONH-) in Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- is a critical structural feature that connects the two aromatic rings. Modifications to this linker can alter the molecule's conformation, flexibility, and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets.

While specific linker modifications for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- are not extensively documented in the provided search results, general principles from related compound classes can be applied. For instance, in other bioactive benzamides, the amide bond can be replaced by bioisosteres to improve properties like metabolic stability. researchgate.net In some cases, the introduction of substituents on the linker itself, such as a hydroxyl group, can provide new points for derivatization or influence the molecule's binding mode. mdpi.com

The position of the hydroxyl groups on both phenyl rings is a key determinant of the biological activity of salicylanilides. The 2-hydroxy group on the benzoyl moiety is generally considered essential for the activity of many salicylanilides, as it can form an intramolecular hydrogen bond with the amide carbonyl oxygen. This hydrogen bond contributes to the planarity of the molecule, which can be crucial for binding to target sites.

For example, the crystal structures of 2-hydroxy-N-(3-nitrophenyl)benzamide and N-(4-chlorophenyl)-2-hydroxybenzamide have been reported, indicating that the substitution pattern on the N-phenyl ring influences the intermolecular interactions and crystal packing. nih.govresearchgate.net Research on cholinesterase inhibitors based on the 2-hydroxy-N-phenylbenzamide scaffold has also explored isomers with different positions of the phenolic hydroxyl group, suggesting that this variation can impact activity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While specific QSAR studies focused solely on Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its close analogues are not detailed in the provided search results, QSAR analyses have been performed on broader classes of benzamide and salicylanilide derivatives. For instance, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors have been conducted to build predictive models for their activity. researchgate.net These studies help in identifying the key structural features that contribute to the biological activity and can guide the design of new, more potent compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Descriptor Calculation: Various descriptors representing physicochemical, electronic, and steric properties are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For a series of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- derivatives, relevant descriptors could include hydrophobicity (logP), electronic parameters (Hammett constants), steric parameters (molar refractivity), and quantum chemical descriptors. The resulting QSAR models could then be used to predict the activity of newly designed analogues before their synthesis.

Rational Design of Novel Analogues for Enhanced Bioactivity and Selectivity

Rational drug design utilizes the understanding of SAR and the three-dimensional structure of the biological target to design new molecules with improved properties. The goal is to enhance the desired biological activity while minimizing off-target effects, thereby improving selectivity. nih.gov

Based on the SAR principles discussed for salicylanilides, the rational design of novel analogues of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- could involve several strategies:

Introduction of Specific Substituents: Based on the observation that electron-withdrawing groups and specific halogen substitutions can enhance antibacterial activity, novel analogues could be designed with these features on the phenyl rings. The aim would be to optimize the electronic and steric properties for better interaction with the target. researchgate.netnih.gov

Bioisosteric Replacement: The amide linker or other functional groups could be replaced with bioisosteres to improve pharmacokinetic properties such as metabolic stability and bioavailability, without losing the essential interactions required for bioactivity. researchgate.net

Scaffold Hopping: The core Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- structure could be modified by replacing one of the phenyl rings with a different aromatic or heteroaromatic system to explore new chemical space and potentially discover analogues with novel mechanisms of action or improved selectivity.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how newly designed analogues will bind. This allows for the design of molecules that fit more precisely into the binding site and form stronger interactions, leading to enhanced potency and selectivity. nih.gov

The design of novel N-substituted benzamide derivatives as antitumor agents, for example, has been guided by modifying the structure of known inhibitors to improve their anti-proliferative activities. nih.gov This approach of leveraging existing knowledge to inform the design of new compounds is a cornerstone of rational drug design.

Applications in Advanced Materials and Catalysis

Material Science Applications

While specific, large-scale applications of Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)- in material science are not extensively documented in mainstream literature, its molecular architecture suggests significant potential. The presence of two hydroxyl (-OH) groups and an amide (-NH-C=O) linkage provides multiple sites for hydrogen bonding. This capacity for strong intermolecular interactions makes it an interesting candidate for the development of supramolecular assemblies and advanced polymers.

The molecule can be considered a monomer for the synthesis of high-performance polymers. For instance, polyamides and polyimides containing hydroxyl groups are known for their enhanced thermal stability and solubility. The rigid phenyl rings in the backbone would contribute to thermal resistance and mechanical strength, while the hydroxyl groups could improve processability and allow for post-polymerization modification. Furthermore, the structure is related to the core of some heat-resistant polybenzoxazole (PBO) precursors, suggesting its potential utility in the creation of thermally stable materials.

Catalytic Properties (e.g., in coordination chemistry for transition-metal complexes)

The field of coordination chemistry has extensively explored ligands similar to Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- for the development of catalytically active transition-metal complexes. The molecule's two hydroxyl groups and the amide group's oxygen and nitrogen atoms can act as donor sites, allowing it to function as a bidentate or tridentate ligand, chelating to metal ions.

Research on structurally related Schiff base ligands, such as those derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide, demonstrates the catalytic potential of the resulting metal complexes. mdpi.comresearchgate.net When this type of ligand coordinates with transition metals like Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), the resulting complexes exhibit notable catalytic activity. mdpi.comresearchgate.net

For example, these complexes have been successfully employed as catalysts in the oxidation of aniline (B41778). mdpi.comnih.gov In these reactions, the metal center, stabilized by the organic ligand, facilitates the transfer of electrons required for the oxidative coupling of aniline to form azobenzene. Studies have shown that these complexes can achieve high selectivity, exclusively producing azobenzene, with impressive conversion rates. mdpi.comnih.gov The catalytic efficiency varies depending on the central metal ion. mdpi.com

Table 1: Catalytic Activity of Related Transition Metal Complexes in Aniline Oxidation

ComplexLigandReactionSelectivityActivity/Conversion (%)Reference
Mn(II) Complex2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideAniline Oxidation100% for Azobenzene91 mdpi.comnih.gov
Other M(II) Complexes (Cu, Co, Ni, Zn)2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideAniline Oxidation100% for AzobenzeneVaries mdpi.comnih.gov

This table is based on data for structurally similar compounds to illustrate the potential catalytic applications.

The coordination of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- to transition metals would similarly create a stable complex, positioning the metal ion to act as a Lewis acid or redox center, thereby catalyzing various organic transformations.

Potential in Heterocyclic Synthesis

Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- serves as a valuable scaffold for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. Heterocycles are a core component of many pharmaceuticals and functional organic materials. The structure of the title compound is particularly well-suited for intramolecular cyclization reactions to form fused ring systems.

One major potential application is in the synthesis of benzoxazoles . Benzoxazoles are formed by the condensation of an o-aminophenol with a carboxylic acid or its derivative. N-(2-hydroxyphenyl)-benzamides are direct precursors to this class of heterocycles. researchgate.net The reaction typically involves an acid-catalyzed intramolecular cyclodehydration, where the hydroxyl group on the phenyl ring attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxazole (B20620) ring.

Furthermore, the benzamide backbone is a key component in the synthesis of benzoxazepines , which are seven-membered heterocyclic rings. Research has demonstrated that derivatives like o-styryl benzamides can undergo a cascade reaction involving cyclization to form fluoro-benzoxazepines. chemistryviews.org Other innovative methods, including multienzyme cascade reactions, have been developed to synthesize tricyclic benzoxazepine structures from related phenolic precursors. nih.gov These synthetic strategies highlight the utility of the N-(hydroxyphenyl)benzamide framework as a versatile starting material for building complex heterocyclic architectures.

Future Research Directions and Translational Potential

Elucidation of Novel Biological Activities and Mechanisms

The salicylanilide (B1680751) core is associated with a diverse range of pharmacological effects, including antimicrobial, anticancer, anthelmintic, and antifungal properties. nih.govresearchgate.netnih.gov Future research should aim to systematically screen Benzamide (B126), 2-hydroxy-N-(2-hydroxyphenyl)- and its novel derivatives against a wider array of biological targets.

Key areas for investigation include:

Antiviral Potential : Certain salicylanilides, such as niclosamide (B1684120) and oxyclozanide, have shown activity against adenoviruses by targeting viral gene transcription or particle transport. researchgate.net Investigating the specific effects of 2-hydroxy-N-(2-hydroxyphenyl)benzamide on various viral life cycles could uncover new antiviral applications.

Enzyme Inhibition : Derivatives of 2-hydroxy-N-phenylbenzamides have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease. researchgate.net Further studies could explore its inhibitory profile against other clinically relevant enzymes, such as protein tyrosine kinases, which are often overexpressed in cancer. mdpi.com

Anticancer Mechanisms : Salicylanilide derivatives are known to induce cell death in cancer cells through mechanisms like autophagy. nih.govacs.org Future work should focus on elucidating the precise molecular pathways modulated by this compound in various cancer models, such as glioblastoma and gastric cancer, to identify potential therapeutic niches. nih.govnih.gov Studies have shown that related compounds can suppress critical signaling pathways like PI3K/Akt/mTOR, providing a clear direction for mechanistic studies. nih.gov

Antimicrobial and Antimycobacterial Activity : While the general class shows promise, the specific activity of this compound against clinically relevant pathogens, including multidrug-resistant bacteria and mycobacteria, warrants deeper investigation. researchgate.netmdpi.com Research has demonstrated that conjugating salicylanilides to peptide carriers can enhance their activity against intracellular bacteria, a strategy that could be applied here. researchgate.net

Exploration of Further Synthetic Diversification and Optimization

The therapeutic potential of a lead compound is often enhanced through synthetic modification. For Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, future synthetic efforts should focus on creating libraries of analogues to improve physicochemical properties and biological activity.

Strategies for diversification include:

Systematic Substitution : Introducing various substituents (e.g., halogens, nitro groups) on both the salicylic (B10762653) acid and the phenyl rings can significantly influence activity. researchgate.netresearchgate.net For instance, studies on chloro-substituted salicylanilide esters have shown that 2-chloro substitution on the aniline (B41778) ring is beneficial for antibacterial effect. mdpi.com

Ester and Hydrazide Formation : Converting the phenolic hydroxyl group into esters or other derivatives can improve properties like membrane permeability and bioavailability. mdpi.comacs.org Phosphorus-based esters of salicylanilides, for example, have shown improved activity against butyrylcholinesterase. researchgate.net

Peptide Conjugation : Linking the molecule to targeting peptides, such as tuftsin-based carriers, can enhance delivery to specific cell types, like cancer cells or infected macrophages. researchgate.netacs.org This approach can increase efficacy while potentially reducing off-target effects.

Advanced Synthesis Techniques : The use of modern synthetic methods, such as microwave-assisted synthesis, can facilitate the rapid and efficient production of novel derivatives, accelerating the drug discovery process. mdpi.comfip.org

Derivative Type Purpose/Observed Effect Reference
Chloro-substituted EstersImproved antibacterial activity mdpi.com
Phosphorus-based EstersEnhanced butyrylcholinesterase inhibition researchgate.net
Peptide ConjugatesTargeted delivery to cancer cells or infected macrophages researchgate.netacs.org
Hydrazides/HydrazonesGeneration of novel antifungal agents researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to guide the rational design of new molecules, saving significant time and resources in the laboratory. Future research should leverage these methods to predict the properties and activities of novel Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- derivatives.

Key computational approaches include:

Molecular Docking : These simulations can predict the binding modes and affinities of derivatives with specific biological targets, helping to prioritize which compounds to synthesize. Docking studies have been used to investigate interactions with enzyme receptors, providing insight into potential antibacterial mechanisms. fip.orgtandfonline.com

Density Functional Theory (DFT) : DFT calculations are valuable for understanding the electronic structure and conformational preferences of molecules. researchgate.net This information is crucial for designing molecules with the optimal geometry for receptor binding.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the compound and its interaction with a biological target over time, providing a more realistic picture of the binding process. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) : By building mathematical models that correlate chemical structure with biological activity, QSAR can be used to predict the potency of unsynthesized analogues, guiding further synthetic efforts.

Development of Supramolecular Architectures and Functional Materials

The structure of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- features multiple hydrogen bond donors and acceptors, making it an excellent candidate for building ordered, self-assembled structures. Research into the supramolecular chemistry of this compound could lead to the development of novel functional materials.

Future directions in this area include:

Crystal Engineering : The molecule's ability to form strong intramolecular and intermolecular hydrogen bonds (O-H···O and N-H···O) can be exploited to create specific crystal packing motifs, such as one-dimensional chains or complex three-dimensional networks. consensus.appresearchgate.net

Influence of Substituents : Studies on related compounds have shown that the position of a single substituent, such as a fluorine atom, can dramatically alter the molecular conformation and the resulting supramolecular assembly. mdpi.com Systematically modifying the structure of 2-hydroxy-N-(2-hydroxyphenyl)benzamide and studying the resulting crystal structures could allow for the programmed design of materials with desired topologies.

Functional Materials : By controlling the self-assembly process, it may be possible to create materials with specific properties, such as porosity, conductivity, or optical activity. These supramolecular architectures could find applications in areas like chemical sensing, separations, or as scaffolds for catalysis.

Interaction Type Supramolecular Structure Reference
Intramolecular N–H···O & O–H···OReinforces planar geometry consensus.app
Intermolecular O–H···OForms chains and loops researchgate.netresearchgate.net
C–H···π InteractionsConnects chains into 3D networks consensus.app

Comparative Studies with Related Benzamide Analogues

A thorough understanding of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-. This requires systematic comparative studies against a panel of closely related analogues.

Key comparative analyses should focus on:

Isomeric Effects : Comparing the biological activity and physicochemical properties of the title compound with its isomers (e.g., Benzamide, 3-hydroxy-N-(3-hydroxyphenyl)-, Benzamide, 4-hydroxy-N-(4-hydroxyphenyl)-, etc.) would clarify the importance of the specific positioning of the hydroxyl groups for different biological effects.

Impact of Halogenation : A comparative evaluation of a series of halogenated derivatives can reveal important SAR trends. For example, studies have shown that 5-halogenosalicylic acids and polyhalogenated anilines are favorable for cholinesterase inhibition. researchgate.net

Benchmarking Against Known Drugs : Comparing the efficacy and mechanism of action of optimized derivatives against established drugs from the salicylanilide class (e.g., Niclosamide, Oxyclozanide) in relevant disease models will be essential for assessing their translational potential. nih.gov

Physicochemical Properties : A comparative analysis of properties such as solubility, lipophilicity, and metabolic stability across a series of analogues is critical for selecting candidates with favorable drug-like properties for further development.

By systematically pursuing these research directions, the scientific community can unlock the full potential of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- and its derivatives, paving the way for new therapeutic agents and advanced functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, and how can reaction conditions be optimized?

  • Methodology : Use stepwise acylation of 2-aminophenol with 2-hydroxybenzoic acid derivatives. For example, employ methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and dichloromethane to facilitate coupling, followed by deprotection under hydrogenation (Pd/C, MeOH) . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents to maximize yield.

Q. How can the structural integrity of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- be confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for hydroxyl (-OH) and amide (-CONH-) groups, focusing on chemical shifts in the aromatic region (δ 6.5–8.5 ppm).
  • X-ray crystallography : Refine crystal structures using SHELXL for small-molecule refinement and visualize hydrogen-bonding networks with ORTEP-3 .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What experimental approaches are used to determine the solubility of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in aqueous and organic solvents?

  • Methodology : Use gravimetric or UV-Vis spectrophotometric methods under controlled temperatures (e.g., 25°C). Reference solubility parameters (e.g., Hansen solubility parameters) and compare with structurally similar compounds like 4'-methoxy-2-hydroxy-nitrobenzamides, which exhibit solubility dependencies on nitro-group positioning .

Advanced Research Questions

Q. How can contradictions in reported solubility or crystallographic data for Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- be resolved?

  • Methodology : Conduct systematic reproducibility studies, varying solvents, pH, and crystallization conditions (e.g., slow evaporation vs. diffusion). Use WinGX for crystallographic data reanalysis, checking for overlooked twinning or disorder . Cross-validate with computational solubility predictions (e.g., COSMO-RS).

Q. What role do hydrogen-bonding patterns play in the crystallization behavior of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-?

  • Methodology : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., chains, rings). Compare with analogous benzamide derivatives, noting how hydroxyl and amide groups form intramolecular or intermolecular interactions. Use SHELXL to refine hydrogen-bond geometries .

Q. How can researchers identify and characterize polymorphs of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-?

  • Methodology : Screen polymorphs via solvent-drop grinding or temperature-gradient crystallization. Characterize using:

  • PXRD : Compare diffraction patterns with known forms.
  • DSC/TGA : Analyze thermal stability and phase transitions.
  • Solid-state NMR : Detect subtle conformational differences .

Q. What protocols ensure rigorous validation of crystallographic data for this compound in published studies?

  • Methodology : Adhere to IUCr guidelines for structure validation. Use PLATON to check for missed symmetry, twinning, or voids. Validate hydrogen-atom placement with SHELXL’s HFIX and DFIX commands .

Q. How can trace quantification of Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in complex matrices (e.g., biological samples) be achieved?

  • Methodology : Employ UHPLC-MS/MS with deuterated internal standards (e.g., HHPAA-d₄) to correct for matrix effects. Optimize ionization parameters (ESI+/-) and use MRM transitions for selective detection .

Q. What safety protocols are critical when handling Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)- in laboratory settings?

  • Methodology : Follow OSHA and IARC guidelines for handling potential carcinogens. Use fume hoods, nitrile gloves, and lab coats. Store separately from incompatible reagents (e.g., strong oxidizers) and maintain rigorous waste-disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.